molecular formula C20H18N4O3 B2663269 N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 1421499-84-4

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2663269
CAS No.: 1421499-84-4
M. Wt: 362.389
InChI Key: DFVRTQJGKPMCBU-UHFFFAOYSA-N
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Description

“N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also includes an imidazole ring, which is a five-membered planar ring that contains three carbon atoms and two nitrogen atoms . The compound is likely to be involved in photochemical reactions to prepare heterocyclic structures, which are significant in developing materials and pharmaceuticals.


Synthesis Analysis

The synthesis of compounds containing furan rings can be achieved under microwave-assisted conditions . The synthesis of related compounds involves strategic chemical reactions, such as the Diels-Alder cycloaddition reaction. Another method involves the reaction of the corresponding hydrazide with different aldose sugars .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, functionalized β-lactams can be synthesized by reaction of (E)-1- (furan-2-yl)-N- [ (4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ . Another reaction involves the synthesis of new sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems .


Physical and Chemical Properties Analysis

The physical and chemical properties of furan-derived compounds can be quite diverse. For instance, the physical properties of related compounds offer insights into the hydrogen bonding and molecular aggregation behavior critical for understanding the material characteristics of furan-derived compounds.

Scientific Research Applications

Antiprotozoal Agents

Compounds with structural similarities to the chemical have been studied for their antiprotozoal properties. For instance, 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt has been synthesized and demonstrated strong DNA affinities and in vitro activities against T. b. rhodesiense and P. falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).

Antibacterial and Antioxidant Activities

The synthesis of similar compounds, like ethyl N′-furan-2-carbonylbenzohydrazonate, and their derivatives has shown effective antibacterial, antiurease, and antioxidant activities. These findings suggest potential applications in combating bacterial infections and oxidative stress (Sokmen et al., 2014).

Furan Derivatives in Organic Synthesis

Furan derivatives are utilized in organic synthesis processes. For example, palladium-catalyzed condensation of N-aryl imines and alkynylbenziodoxolones forms multisubstituted furans, indicating the versatility of furan-containing compounds in synthetic chemistry (Lu et al., 2014).

Polyamide Synthesis

Polyamides derived from imidazole and aliphatic diamines, showcasing good thermal stability and solubility, have been synthesized, pointing towards potential applications in material science and engineering (Bouck & Rasmussen, 1993).

Corrosion Inhibition

Amino acid compounds containing imidazole and furan structures have been studied for their role as corrosion inhibitors, demonstrating potential in materials protection and engineering applications (Yadav et al., 2015).

Spectral Studies and Antimicrobial Activity

Furan ring-containing organic ligands have been synthesized and evaluated for their chelating properties and antimicrobial activity, indicating applications in coordination chemistry and pharmacology (Patel, 2020).

Future Directions

The future directions for the study and application of this compound could involve further exploration of its potential anti-inflammatory and antioxidative effects. Additionally, the synthesis of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) could be a promising area of research .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-24-13-16(17-8-5-11-26-17)22-19(24)9-10-21-20(25)15-12-18(27-23-15)14-6-3-2-4-7-14/h2-8,11-13H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVRTQJGKPMCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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